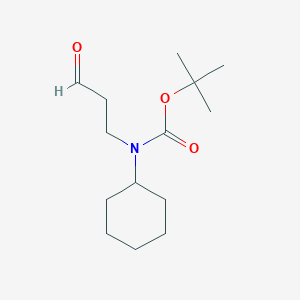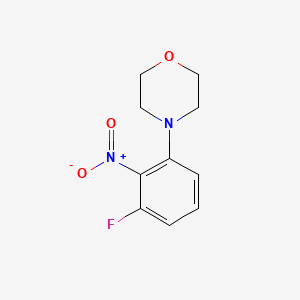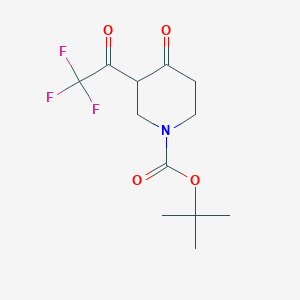
4-溴-1-甲基-1H-咪唑-2-甲酸甲酯
描述
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the molecular formula C6H7BrN2O2 . It has a molecular weight of 219.04 . It is a solid substance .
Molecular Structure Analysis
The InChI code for methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is 1S/C6H7BrN2O2/c1-9-3-4 (7)8-5 (9)6 (10)11-2/h3H,1-2H3 .Physical and Chemical Properties Analysis
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is a solid substance . It should be stored in an inert atmosphere at room temperature . .科学研究应用
当然!以下是关于4-溴-1-甲基-1H-咪唑-2-甲酸甲酯在科学研究应用方面的综合分析,重点介绍了六个独特的领域:
制药和药物开发
4-溴-1-甲基-1H-咪唑-2-甲酸甲酯是合成各种药物化合物的宝贵中间体。其咪唑环是许多药物中常见的结构单元,有助于其生物活性。 该化合物可用于开发治疗感染、炎症和癌症的潜在应用的新药 .
抗菌剂
4-溴-1-甲基-1H-咪唑-2-甲酸甲酯中的咪唑环以其抗菌特性而闻名。研究人员一直在探索它在合成具有强抗菌和抗真菌活性的化合物中的应用。 这些衍生物在开发针对耐药菌株的新疗法方面至关重要 .
催化
在催化领域,4-溴-1-甲基-1H-咪唑-2-甲酸甲酯用作金属配合物的配体。这些配合物可以作为各种有机反应的催化剂,包括交叉偶联反应和聚合过程。 溴原子的存在增强了这些催化体系的反应活性和选择性 .
材料科学
该化合物还用于材料科学中合成先进材料。其衍生物可以掺入聚合物和其他材料中,以增强其性能,例如热稳定性、导电性和机械强度。 这些材料在电子、涂层和纳米技术领域有应用 .
农业化学
在农业化学中,4-溴-1-甲基-1H-咪唑-2-甲酸甲酯用于开发农用化学品,包括除草剂和杀真菌剂。 其衍生物可以帮助保护农作物免受病虫害,提高农业生产力和可持续性 .
生物化学研究
该化合物在生物化学研究中很有价值,用于研究酶机制和蛋白质相互作用。 其咪唑环可以模拟蛋白质中的组氨酸残基,使其在探测酶活性位点和理解生化途径方面非常有用 .
安全和危害
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
作用机制
Target of Action
It is known that imidazole derivatives have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives are known to interact with various biochemical pathways, leading to a wide range of effects .
Pharmacokinetics
It is known to have high gi absorption and is bbb permeant .
Result of Action
Imidazole derivatives are known to have a wide range of biological activities .
Action Environment
It is known to be stable in an inert atmosphere and at temperatures between 2-8°c .
生化分析
Biochemical Properties
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a ligand for certain enzymes, modulating their activity. The compound’s bromine atom can participate in halogen bonding, influencing the binding affinity and specificity of enzyme-ligand interactions. Additionally, the carboxylate group can form hydrogen bonds with amino acid residues in proteins, further stabilizing these interactions .
Cellular Effects
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate affects various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may inhibit specific kinases, leading to altered phosphorylation states of target proteins and subsequent changes in cell signaling. It can also modulate the expression of genes involved in metabolic pathways, affecting cellular energy production and biosynthesis .
Molecular Mechanism
The molecular mechanism of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate involves its interactions with biomolecules at the molecular level. The compound can bind to active sites of enzymes, either inhibiting or activating their activity. This binding can occur through various interactions, including hydrogen bonding, halogen bonding, and hydrophobic interactions. Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate can change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to the accumulation of degradation products, which could have different biological activities. Additionally, the compound’s effects on cellular processes may vary depending on the duration of exposure, with short-term effects differing from long-term effects .
Dosage Effects in Animal Models
The effects of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or gene expression. At high doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects may also be observed, where the compound’s effects become significant only above a certain dosage .
Metabolic Pathways
Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, influencing its localization and accumulation. For instance, it may be transported into cells via specific transporters, where it can then interact with intracellular targets. The compound’s distribution within tissues can also affect its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate can impact its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular energy production and metabolism .
属性
IUPAC Name |
methyl 4-bromo-1-methylimidazole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-9-3-4(7)8-5(9)6(10)11-2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEZBNMDDJUDSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693360 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864076-05-1 | |
| Record name | Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

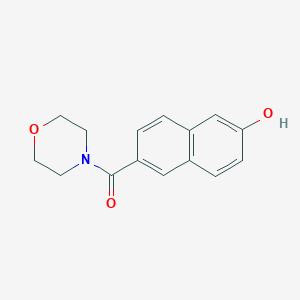
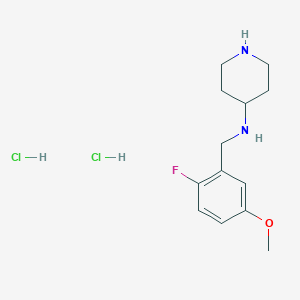


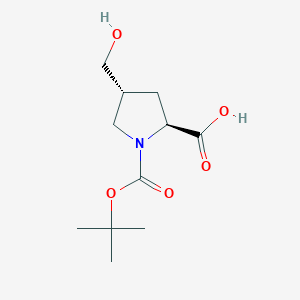
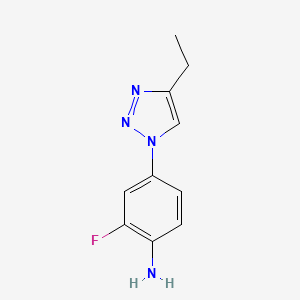

![N-Methyl-N-[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B1394000.png)
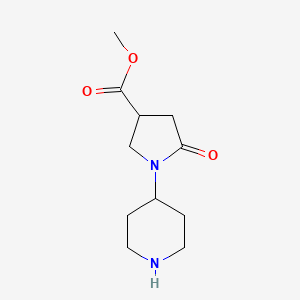
![(6-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)pyridin-3-yl)boronic acid](/img/structure/B1394004.png)
